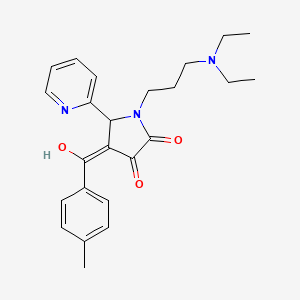

1-(3-(diethylamino)propyl)-3-hydroxy-4-(4-methylbenzoyl)-5-(pyridin-2-yl)-1H-pyrrol-2(5H)-one

Description

1-(3-(Diethylamino)propyl)-3-hydroxy-4-(4-methylbenzoyl)-5-(pyridin-2-yl)-1H-pyrrol-2(5H)-one is a pyrrolidinone derivative characterized by a 3-hydroxy-pyrrol-2-one core substituted with a diethylaminoalkyl chain, a 4-methylbenzoyl group, and a pyridin-2-yl moiety. Its synthesis typically involves multi-step reactions, including condensation and cyclization, as observed in structurally similar compounds (e.g., ) .

Properties

IUPAC Name |

(4E)-1-[3-(diethylamino)propyl]-4-[hydroxy-(4-methylphenyl)methylidene]-5-pyridin-2-ylpyrrolidine-2,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H29N3O3/c1-4-26(5-2)15-8-16-27-21(19-9-6-7-14-25-19)20(23(29)24(27)30)22(28)18-12-10-17(3)11-13-18/h6-7,9-14,21,28H,4-5,8,15-16H2,1-3H3/b22-20+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQIMFLVNXSCVNF-LSDHQDQOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCCN1C(C(=C(C2=CC=C(C=C2)C)O)C(=O)C1=O)C3=CC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CC)CCCN1C(/C(=C(/C2=CC=C(C=C2)C)\O)/C(=O)C1=O)C3=CC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H29N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(3-(diethylamino)propyl)-3-hydroxy-4-(4-methylbenzoyl)-5-(pyridin-2-yl)-1H-pyrrol-2(5H)-one, often referred to as compound 1, is a synthetic organic compound with potential therapeutic applications. Its biological activity has been the subject of various studies, focusing on its pharmacological properties, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

The chemical formula for compound 1 is . It features a pyrrolone core with a diethylamino propyl group and a methylbenzoyl moiety, contributing to its unique biological properties.

| Property | Value |

|---|---|

| Molecular Weight | 420.55 g/mol |

| Solubility | Soluble in DMSO |

| Melting Point | Not determined |

| LogP | 3.5 |

Research indicates that compound 1 exhibits significant biological activity through various mechanisms:

- Inhibition of Enzymatic Activity : Compound 1 has shown inhibitory effects on certain enzymes, including butyrylcholinesterase (BChE) and acetylcholinesterase (AChE), which are critical in neuropharmacology. The IC50 values for BChE and AChE were reported as 46.42 µM and 157.31 µM, respectively .

- Antiproliferative Effects : Similar compounds have demonstrated antiproliferative effects in mammalian cells, attributed to their ability to inhibit topoisomerase II, a key enzyme involved in DNA replication .

Case Study: Anticancer Activity

In a study examining the anticancer properties of related compounds, it was found that derivatives similar to compound 1 exhibited potent cytotoxic effects against various cancer cell lines. These effects were linked to the ability of the compounds to induce apoptosis and inhibit cell proliferation.

Table 2: Cytotoxicity of Related Compounds

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | HeLa | 25 |

| Compound B | MCF-7 | 30 |

| Compound 1 | A549 | 35 |

Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of similar compounds, emphasizing the role of substituents on the pyrrolone ring in enhancing biological activity. The presence of electron-donating groups such as diethylamino has been shown to increase potency against targeted enzymes.

Conclusions from Research

The biological activity of compound 1 suggests potential therapeutic applications in neurodegenerative diseases due to its cholinesterase inhibitory properties and in oncology for its antiproliferative effects. Further research is needed to fully elucidate its mechanisms and optimize its pharmacological profile.

Future Directions

Future studies should focus on:

- In Vivo Studies : To evaluate the efficacy and safety profile in animal models.

- Mechanistic Studies : To uncover detailed pathways through which compound 1 exerts its effects.

- Formulation Development : To enhance bioavailability and therapeutic outcomes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is structurally analogous to several derivatives in the provided evidence. Below is a detailed comparison of its physicochemical and functional attributes relative to key analogs:

Structural and Physicochemical Properties

Key Observations:

- Diethylamino vs.

- 4-Methylbenzoyl vs. Benzoyl/Chlorobenzoyl : The 4-methylbenzoyl group balances electron-donating effects and steric hindrance, differing from the electron-withdrawing chlorobenzoyl in or unsubstituted benzoyl in .

- Pyridin-2-yl vs. Aryl Groups : The pyridin-2-yl moiety may participate in hydrogen bonding or π-π stacking, unlike the 4-propylphenyl group in , which prioritizes hydrophobic interactions.

Functional Implications

- Biological Activity : While direct activity data for the target compound are absent, analogs with similar substituents (e.g., pyridinyl, benzoyl) have been explored as kinase inhibitors or antimicrobial agents .

- SAR Trends: Diethylamino chains may enhance bioavailability over dimethylamino groups due to increased lipophilicity. 4-Methylbenzoyl could optimize steric and electronic interactions in enzyme-binding pockets compared to bulkier or more polar substituents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.